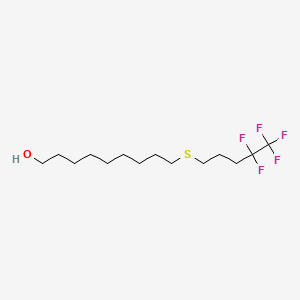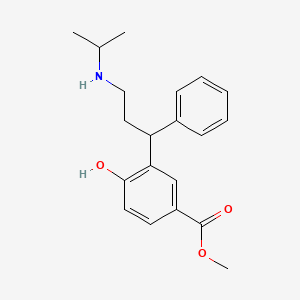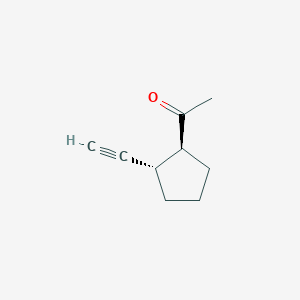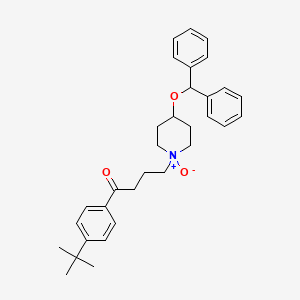
Epi Lovastatina-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi Lovastatin-d3 is a deuterium-labeled derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a member of the statin class of drugs, which are used to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver . Epi Lovastatin-d3 is primarily used in research to study the pharmacokinetics and metabolism of lovastatin.
Aplicaciones Científicas De Investigación
Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways and degradation products of lovastatin.
Biology: Investigating the effects of lovastatin on cellular processes.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of lovastatin in the human body.
Industry: Developing new formulations and delivery methods for lovastatin
Mecanismo De Acción
Target of Action
Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .
Mode of Action
Epi Lovastatin-d3 acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Epi Lovastatin-d3 affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .
Pharmacokinetics
This could lead to significant interactions with other drugs metabolized by the same enzymes
Result of Action
The primary result of Epi Lovastatin-d3’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epi Lovastatin-d3. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of Epi Lovastatin-d3.
Análisis Bioquímico
Biochemical Properties
Epi Lovastatin-d3, like other statins, plays a significant role in biochemical reactions, particularly in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme reductase (HMG-CoA), a key enzyme in the cholesterol biosynthesis pathway . This interaction with HMG-CoA reductase is crucial in controlling the production of cholesterol in the body .
Cellular Effects
Epi Lovastatin-d3 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor pathways, which play a role in inflammation and immune response . This suggests that Epi Lovastatin-d3 may influence cell function by modulating these signaling pathways.
Molecular Mechanism
The molecular mechanism of Epi Lovastatin-d3 involves its binding to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . This interaction at the molecular level leads to a decrease in cholesterol production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epi Lovastatin-d3 have been observed over time. For instance, studies have shown that the cholesterol-lowering effects of Epi Lovastatin-d3 can be seen after several days of treatment . Furthermore, Epi Lovastatin-d3 has been found to be stable, with no significant degradation observed over time .
Dosage Effects in Animal Models
In animal models, the effects of Epi Lovastatin-d3 have been found to vary with different dosages. For example, studies in rabbits have shown that Epi Lovastatin-d3 can significantly lower plasma cholesterol levels, with the effect being dose-dependent .
Metabolic Pathways
Epi Lovastatin-d3 is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, Epi Lovastatin-d3 disrupts the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lovastatin in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Epi Lovastatin-d3 follows similar principles but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Epi Lovastatin-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to lovastatin hydroxy acid.
Reduction: Reduction of the lactone ring to form dihydrolovastatin.
Hydrolysis: Hydrolysis of the lactone ring to form lovastatin hydroxy acid.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic or basic conditions.
Major Products:
Lovastatin hydroxy acid: Formed through hydrolysis and oxidation.
Dihydrolovastatin: Formed through reduction.
Comparación Con Compuestos Similares
Lovastatin: The parent compound of Epi Lovastatin-d3.
Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action.
Atorvastatin: Another statin with a longer half-life and greater potency.
Pravastatin: A hydrophilic statin with fewer drug interactions
Uniqueness: Epi Lovastatin-d3 is unique due to the presence of deuterium atoms, which makes it useful for studying the metabolic pathways and pharmacokinetics of lovastatin without altering its biological activity .
Propiedades
Número CAS |
1330264-51-1 |
|---|---|
Fórmula molecular |
C24H36O5 |
Peso molecular |
407.565 |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
Clave InChI |
PCZOHLXUXFIOCF-VWOIVJJTSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Sinónimos |
(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)



![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
